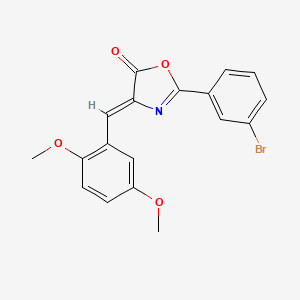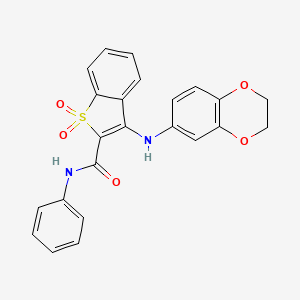![molecular formula C14H14ClN5 B11220944 1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220944.png)
1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific protein kinases .
Vorbereitungsmethoden
The synthesis of 1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of alkyne and aromatic or aliphatic azides in the presence of a copper (II) catalyst and sodium ascorbate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit protein kinases, which are crucial in cell signaling pathways.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
What sets 1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2, making it a potent inhibitor with significant therapeutic potential .
Eigenschaften
Molekularformel |
C14H14ClN5 |
|---|---|
Molekulargewicht |
287.75 g/mol |
IUPAC-Name |
1-(4-chloro-2-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN5/c1-9-6-10(15)4-5-12(9)20-14-11(7-18-20)13(19(2)3)16-8-17-14/h4-8H,1-3H3 |
InChI-Schlüssel |
MVLOFYLIULJHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11220866.png)
![3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11220888.png)

![7-(4-chlorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220902.png)
![5-(3,4-Dimethylphenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11220907.png)


![N-(2-methoxybenzyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11220926.png)
![Methyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11220931.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11220933.png)
![ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11220939.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11220949.png)
![Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11220952.png)
![3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile](/img/structure/B11220957.png)
